molecular formula C19H26ClNO2 B12731518 1-((1-Methylcyclopentyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride CAS No. 130260-23-0

1-((1-Methylcyclopentyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride

Cat. No.: B12731518
CAS No.: 130260-23-0
M. Wt: 335.9 g/mol
InChI Key: GKBCOTKNQCLGGA-UHFFFAOYSA-N
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Description

1-((1-Methylcyclopentyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring and a cyclopentyl group, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Methylcyclopentyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the naphthalenyloxy intermediate: This involves the reaction of naphthol with an appropriate alkylating agent under basic conditions.

    Amination: The intermediate is then reacted with 1-methylcyclopentylamine to form the desired amine.

    Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-Methylcyclopentyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The naphthalenyloxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((1-Methylcyclopentyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-Methylcyclopentyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-((1-Methylcyclopentyl)amino)-3-(1-naphthalenyloxy)-2-propanol: The non-hydrochloride form of the compound.

    1-((1-Methylcyclopentyl)amino)-3-(1-naphthalenyloxy)-2-propanol acetate: An ester derivative with different chemical properties.

Uniqueness

1-((1-Methylcyclopentyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.

Properties

CAS No.

130260-23-0

Molecular Formula

C19H26ClNO2

Molecular Weight

335.9 g/mol

IUPAC Name

1-[(1-methylcyclopentyl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride

InChI

InChI=1S/C19H25NO2.ClH/c1-19(11-4-5-12-19)20-13-16(21)14-22-18-10-6-8-15-7-2-3-9-17(15)18;/h2-3,6-10,16,20-21H,4-5,11-14H2,1H3;1H

InChI Key

GKBCOTKNQCLGGA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)NCC(COC2=CC=CC3=CC=CC=C32)O.Cl

Origin of Product

United States

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